molecular formula C22H22FNO5S B2491281 Diethyl 2-{(2-fluoroanilino)[(2-oxo-2-phenylethyl)sulfanyl]methylene}malonate CAS No. 866153-24-4

Diethyl 2-{(2-fluoroanilino)[(2-oxo-2-phenylethyl)sulfanyl]methylene}malonate

Cat. No.: B2491281
CAS No.: 866153-24-4
M. Wt: 431.48
InChI Key: SQVWNUCNNYWOHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 2-{(2-fluoroanilino)[(2-oxo-2-phenylethyl)sulfanyl]methylene}malonate is a versatile chemical compound with a unique structure that enables it to be employed in diverse scientific research applications. Its molecular formula is C22H22FNO5S, and it has a molecular weight of 431.4771832 .

Chemical Reactions Analysis

Diethyl 2-{(2-fluoroanilino)[(2-oxo-2-phenylethyl)sulfanyl]methylene}malonate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or sulfides .

Scientific Research Applications

Diethyl 2-{(2-fluoroanilino)[(2-oxo-2-phenylethyl)sulfanyl]methylene}malonate is widely used in scientific research due to its unique structure and properties In chemistry, it is employed as a building block for the synthesis of more complex molecules In biology, it is used in studies involving enzyme inhibition and protein interactionsIn industry, it is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of diethyl 2-{(2-fluoroanilino)[(2-oxo-2-phenylethyl)sulfanyl]methylene}malonate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or proteins, affecting their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Diethyl 2-{(2-fluoroanilino)[(2-oxo-2-phenylethyl)sulfanyl]methylene}malonate can be compared with other similar compounds, such as diethyl malonate derivatives and fluoroaniline derivatives . Its uniqueness lies in the combination of the fluoroanilino and oxo-phenylethyl-sulfanyl groups, which confer specific chemical and biological properties. Similar compounds may include diethyl 2-{(2-chloroanilino)[(2-oxo-2-phenylethyl)sulfanyl]methylene}malonate and diethyl 2-{(2-bromoanilino)[(2-oxo-2-phenylethyl)sulfanyl]methylene}malonate .

Properties

IUPAC Name

diethyl 2-[(2-fluoroanilino)-phenacylsulfanylmethylidene]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FNO5S/c1-3-28-21(26)19(22(27)29-4-2)20(24-17-13-9-8-12-16(17)23)30-14-18(25)15-10-6-5-7-11-15/h5-13,24H,3-4,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQVWNUCNNYWOHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C(NC1=CC=CC=C1F)SCC(=O)C2=CC=CC=C2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.